![molecular formula C18H18 B1680549 Retene CAS No. 483-65-8](/img/structure/B1680549.png)
Retene
Overview
Description
Retene, also known as methyl isopropyl phenanthrene or 1-methyl-7-isopropyl phenanthrene, is a polycyclic aromatic hydrocarbon present in the coal tar fraction . It occurs naturally in the tars obtained by the distillation of resinous woods .
Synthesis Analysis
Retene is a frequently detected PAH in environmental sampling and has been associated with AHR2-dependent developmental toxicity in zebrafish . It is derived by degradation of specific diterpenoids biologically produced by conifer trees .Molecular Structure Analysis
Retene has a molecular formula of C18H18 . Its IUPAC name is 1-methyl-7-propan-2-ylphenanthrene . The InChI string is InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3 .Chemical Reactions Analysis
Retene has been associated with AHR2-dependent developmental toxicity in zebrafish . The interaction between PAHs and the AHR is well-established .Physical And Chemical Properties Analysis
Retene has a molecular weight of 234.3 g/mol . It crystallizes in large plates, which melt at 98.5 °C and boil at 390 °C .Scientific Research Applications
Marker for Softwood Combustion
Retene (1-methyl-7-isopropylphenanthrene) is often used as a marker for softwood combustion . This application is based on the fact that retene is detected in the smoke from the combustion of softwoods like pine and larch, but not in the smoke from other types of wood .
Polycyclic Aromatic Hydrocarbon (PAH) Source Apportionment
Retene is used for polycyclic aromatic hydrocarbon (PAH) source apportionment . This means it can be used to identify and quantify the contribution of different sources to the overall PAH pollution in a particular environment .
Emission Factor Measurement
The emission factors of retene (EFRETs) from various fuels like crop residues, firewood fuels, and coals have been measured using traditional rural Chinese stoves . These measurements help in understanding the impact of these fuels on air quality and human health .
Indicator of Combustion Conditions
The emission factors of retene vary significantly among different fuels due to the differences in fuel properties and combustion conditions . Therefore, retene can be used as an indicator of the combustion conditions of different fuels .
Correlation with Particulate Matter and Phenanthrene Emissions
Retene emission factor (EFRET) has been found to be positively correlated with the emission factors of co-emitted particulate matter (EFPM) and phenanthrene (EFPHE) for crop residue and coal . This correlation can be used to estimate the emissions of particulate matter and phenanthrene based on the measured retene emissions .
Evaluation of Coal Combustion Impact
The high emission factors of retene for coal suggest that coal combustion should be taken into account when retene is used for PAH source apportionment . This helps in evaluating the impact of coal combustion on PAH pollution .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-7-propan-2-ylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLOLUFNDSBYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058701 | |
Record name | Retene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Plates or scales (from ethanol) or pearly-beige small flakes. (NTP, 1992) | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
734 to 741 °F at 760 mmHg ; 406 °F at 10 mmHg ; 316-329 °F at 0.2 mmHg (NTP, 1992) | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Retene | |
CAS RN |
483-65-8 | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Retene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=483-65-8 | |
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Record name | Retene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RETENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26317 | |
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Record name | Retene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-isopropyl-1-methylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.908 | |
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Record name | RETENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2D2E1P9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
210 °F (NTP, 1992) | |
Record name | RETENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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